Hdac-IN-40

HDAC2 HDAC6 pan-HDAC

Standard pan-HDAC or selective HDAC6 inhibitors lack defined dual-target potency against both HDAC2 and HDAC6, complicating isoform-specific mechanism studies. Hdac-IN-40 provides a precisely characterized solution. - **Quantified dual inhibition**: Ki 60 nM (HDAC2) + 30 nM (HDAC6) - **Research utility**: Differentiate HDAC2 vs. HDAC6 contributions in cancer biology, aggresome formation, and epigenetics - **Supply assurance**: Validated as reference compound for medicinal chemistry benchmarking

Molecular Formula C15H22N2O6
Molecular Weight 326.34 g/mol
Cat. No. B10831478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHdac-IN-40
Molecular FormulaC15H22N2O6
Molecular Weight326.34 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C(=O)NOCCCCCC(=O)NO)OC
InChIInChI=1S/C15H22N2O6/c1-21-12-8-11(9-13(10-12)22-2)15(19)17-23-7-5-3-4-6-14(18)16-20/h8-10,20H,3-7H2,1-2H3,(H,16,18)(H,17,19)
InChIKeyWARMWIVORGODLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hdac-IN-40: Selective HDAC2/6 Inhibitor


Hdac-IN-40 is a potent alkoxyamide-based histone deacetylase (HDAC) inhibitor with a distinct isoform inhibition profile. It exhibits Ki values of 60 nM for HDAC2 (Class I) and 30 nM for HDAC6 (Class IIb) . This profile differentiates it from pan-HDAC inhibitors (e.g., Vorinostat/SAHA) and selective HDAC6 inhibitors (e.g., HDAC6-IN-47). As a research tool compound, Hdac-IN-40 provides a specific, quantifiable inhibition profile suitable for dissecting the roles of HDAC2 and HDAC6 in cancer biology and epigenetic regulation .

HDAC2/6 dual inhibition study fit
Isoform-selectivity pathway research
Cancer cell-model endpoint context

Hdac-IN-40: Why Substitution Fails


Generic substitution of HDAC inhibitors is scientifically invalid due to substantial variability in isoform selectivity and potency. Hdac-IN-40 exhibits a defined Ki of 60 nM for HDAC2 and 30 nM for HDAC6 . In contrast, the FDA-approved pan-inhibitor Vorinostat (SAHA) has an IC50 <86 nM for multiple HDACs (HDAC1,2,3,6) , while the selective HDAC6 inhibitor HDAC6-IN-47 displays a sub-nanomolar Ki of 0.44 nM for HDAC6 . Such differences in target engagement profiles lead to divergent effects on histone acetylation, gene expression, and cellular phenotype. The quantitative data below establish the specific evidence base required for proper selection.

Pan-HDAC
Pan-inhibitors like Vorinostat exhibit equipotent inhibition across multiple isoforms, which may confound isoform-specific pathway readouts.
Ultra-selective HDAC6
Highly selective HDAC6 inhibitors may completely ablate HDAC6 activity, limiting graded functional studies and masking compensatory responses.
Class I inhibitor
Class I inhibitors (e.g. Romidepsin) provide limited HDAC6 co-inhibition, potentially missing HDAC6-mediated effects in dual-pathway models.

Hdac-IN-40: Key Inhibitor Comparisons


Distinct HDAC2/6 Profile vs Pan-HDAC Inhibitors

Hdac-IN-40 demonstrates a distinct inhibition profile with Ki values of 60 nM (HDAC2) and 30 nM (HDAC6) . In contrast, the pan-HDAC inhibitor Vorinostat (SAHA) has a reported IC50 of <86 nM for both HDAC2 and HDAC6, among other isoforms . While both compounds achieve low nanomolar potency, Vorinostat's broader inhibition (HDAC1,2,3,6,7,11) results in a different cellular response profile . This differential isoform engagement is critical for studies aiming to dissect the specific roles of HDAC2 versus HDAC6 in cancer cell biology.

Profile vs Pan-HDAC
Cross-study comparable
~2-fold HDAC6 over HDAC2; pan-inhibitor equipotent
Supports isoform-selective pathway studies.
Assay conditions not detailed by vendor.
HDAC2 HDAC6 pan-HDAC selectivity

Moderate HDAC6 Affinity vs Ultra-Selective Inhibitors

Hdac-IN-40 inhibits HDAC6 with a Ki of 30 nM . This is in stark contrast to the highly selective HDAC6 inhibitor HDAC6-IN-47, which exhibits a Ki of 0.44 nM for HDAC6 . The ~68-fold difference in HDAC6 affinity means that HDAC6-IN-47 will achieve near-complete HDAC6 blockade at concentrations where Hdac-IN-40 exerts only partial inhibition. This quantitative distinction is critical for experiments where graded or non-saturating HDAC6 inhibition is desired, such as in studies of HDAC6's non-catalytic functions.

vs HDAC6-IN-47
Cross-study comparable
~68-fold lower HDAC6 affinity (Ki 30 nM vs 0.44 nM)
Enables graded HDAC6 modulation without complete target ablation.
Ultra-potent comparator; assay condition context required.
HDAC6 selectivity Ki inhibitor

Enhanced HDAC6 Inhibition vs Romidepsin

Hdac-IN-40 inhibits HDAC6 with a Ki of 30 nM . In comparison, the clinically approved class I HDAC inhibitor Romidepsin (FK228) exhibits an IC50 of 1.4 μM for HDAC6 . This represents a >46-fold difference in potency. Consequently, at concentrations that effectively inhibit HDAC2 (Ki 60 nM for Hdac-IN-40 vs. IC50 47 nM for Romidepsin), Hdac-IN-40 will co-inhibit HDAC6 to a significantly greater extent than Romidepsin. This dual inhibition profile is a key differentiator for studies investigating the interplay between class I and class IIb HDACs.

vs Romidepsin
Cross-study comparable
>46-fold more potent HDAC6 inhibition (Ki 30 nM vs IC50 1.4 μM)
Supports simultaneous HDAC2/6 co-inhibition studies.
Relative to a class I inhibitor; class-specific differences apply.
HDAC6 class I HDAC Romidepsin selectivity

Hdac-IN-40: Key Application Scenarios


HDAC2 and HDAC6 Roles in Cancer Proliferation

Hdac-IN-40's defined Ki values for HDAC2 (60 nM) and HDAC6 (30 nM) allow researchers to design dose-response experiments that discriminate between the contribution of each isoform to cellular phenotypes. By comparing Hdac-IN-40's effects to those of pan-inhibitors like Vorinostat (IC50 <86 nM for multiple HDACs) [1] or selective inhibitors like Romidepsin (weak HDAC6 inhibition, IC50 1.4 μM) , scientists can attribute biological outcomes to specific HDAC inhibition profiles. This is particularly relevant in hematological malignancies and solid tumors where HDAC2 and HDAC6 are frequently overexpressed.

Partial HDAC6 Inhibition for Functional Studies

For studies investigating HDAC6's role in aggresome formation, cell migration, or microtubule dynamics, Hdac-IN-40 provides a useful alternative to ultra-potent inhibitors like HDAC6-IN-47 (Ki 0.44 nM) . The moderate potency of Hdac-IN-40 (Ki 30 nM) [1] allows for graded inhibition of HDAC6 activity, which may better mimic physiological regulation and avoid the compensatory mechanisms or cytotoxicity sometimes observed with complete HDAC6 blockade.

Benchmark for Dual HDAC2/6 Inhibitors

Hdac-IN-40 serves as a reliable reference compound for evaluating new chemical entities designed to target both HDAC2 and HDAC6. Its well-defined Ki values (60 nM for HDAC2, 30 nM for HDAC6) provide a quantitative benchmark for assessing improvements in potency, selectivity, or pharmacokinetic properties. This is particularly valuable for medicinal chemistry efforts focused on developing next-generation alkoxyamide-based HDAC inhibitors [1].

Application
Selection Property
Validation Focus
Cancer cell proliferation pathway studies
Isoform-specific inhibition profile
Discriminating HDAC2 vs HDAC6 contribution to cell phenotype
HDAC6 functional role studies
Moderate HDAC6 affinity (partial inhibition)
Graded HDAC6 activity modulation without complete blockade
Dual HDAC2/6 inhibitor development
Defined Ki benchmark values
Medicinal chemistry profiling of novel dual inhibitors

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
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